N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide
Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a morpholino group, and a mesityloxalamide moiety
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-10-12-32-13-11-29)20-6-8-21(9-7-20)28(4)5/h6-9,14-15,22H,10-13,16H2,1-5H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZECXIFCPCGGQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol.
Oxalamide Formation: The intermediate is then reacted with mesityloxalyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its morpholino and dimethylamino groups.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino and morpholino groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-benzoyloxalamide
- N1-(2-(4-(dimethylamino)phenyl)-2-piperidinoethyl)-N2-mesityloxalamide
Uniqueness
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide is unique due to the presence of the mesityloxalamide moiety, which can impart distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₆H₃₁N₃O₂
- Molecular Weight : 285.384 g/mol
- IUPAC Name : this compound
The compound belongs to the class of organic compounds known as benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The structural complexity contributes to its diverse biological activities.
Pharmacological Effects
- Acetylcholinesterase Inhibition
- Antitumor Activity
- Neuroprotective Effects
- The mechanisms underlying the biological activity of this compound involve:
- Enzyme Inhibition : By inhibiting AChE, the compound prolongs acetylcholine action at neuromuscular junctions.
- Cell Cycle Arrest : Certain analogs have been reported to induce G1 phase cell cycle arrest, leading to apoptosis in cancer cells .
- Antioxidant Activity : Some studies suggest potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Case Studies
Q & A
Basic: What synthetic methodologies are recommended for preparing N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide?
Methodological Answer:
The synthesis of this compound likely involves multi-step coupling reactions. A plausible route includes:
- Step 1: Preparation of the morpholinoethyl-amine intermediate via reductive amination of 4-(dimethylamino)benzaldehyde with morpholine, followed by reduction (e.g., NaBH4 or catalytic hydrogenation).
- Step 2: Formation of the oxalamide core by reacting mesitylamine with oxalyl chloride to generate N2-mesityloxalamide.
- Step 3: Final coupling of the intermediates using a carbodiimide reagent (e.g., EDC/HOBt) in anhydrous DMF or THF .
Key Considerations: Monitor reaction progress via TLC or HPLC. Use inert conditions to avoid degradation of the dimethylamino group .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis:
- Structural Confirmation:
Advanced: How can researchers optimize the compound’s bioactivity through structural modifications?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Modify the mesityl group (e.g., replace with substituted aryl groups) to enhance solubility or target affinity .
- Explore morpholinoethyl chain length (e.g., ethyl vs. propyl spacers) to optimize pharmacokinetics .
- Computational Modeling:
Advanced: How should researchers address contradictions in reported solubility data for this compound?
Methodological Answer:
- Solvent Screening:
- Thermodynamic Solubility Measurement:
- LogP Analysis:
Advanced: How can conflicting structural data from NMR and X-ray crystallography be resolved?
Methodological Answer:
- 2D NMR Techniques:
- Single-Crystal X-ray Diffraction:
- Grow crystals in a mixed solvent system (e.g., dichloromethane/methanol) and compare bond angles/planarity with computational models (e.g., DFT) .
- Dynamic NMR Studies:
Advanced: What strategies are effective for impurity profiling and stability testing?
Methodological Answer:
- Forced Degradation Studies:
- Stability-Indicating Methods:
- Accelerated Stability Testing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
